molecular formula C15H15NO4S B1271237 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 736948-73-5

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B1271237
CAS No.: 736948-73-5
M. Wt: 305.4 g/mol
InChI Key: BJHWCUFAXSXPNZ-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitory Effects

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. For instance, derivatives synthesized by microwave irradiation showed potent inhibition of cytosolic human carbonic anhydrase I and II isoenzymes, suggesting potential applications in this area (Gul et al., 2016).

Synthesis and Biological Screening

A variety of N-substituted sulfonamides, including this compound, have been synthesized and screened for biological activity. For example, derivatives showed inhibitory potential against enzymes like acetyl cholinesterase, butyryl cholinesterase, and lipoxygenase, indicating their relevance in biochemical research (Rehman et al., 2011).

Antibacterial Agents

Studies have synthesized new series of benzenesulfonamides derived from this compound, demonstrating their application as antibacterial agents. These compounds, upon testing, showed significant inhibitory action against bacterial strains like Escherichia coli (Abbasi et al., 2019).

Molecular Structure Analysis

The study of this compound and its derivatives has extended to analyzing their crystal structures. For instance, research on isostructural crystals of such compounds has provided insights into molecular shapes and packing, relevant for materials science and crystallography (Gelbrich et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its potential use in proteomics research , it may influence protein synthesis or degradation pathways

Pharmacokinetics

The compound’s molecular weight of 30535 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a potential proteomics research tool , it may influence protein expression or function, leading to changes at the cellular level

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Properties

IUPAC Name

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHWCUFAXSXPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247453
Record name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736948-73-5
Record name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736948-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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